AWD 12-281 (also known as GW 842470, GSK-842470) is a selective phosphodiesterase 4 (PDE4) inhibitor with the chemical name N-(3,5-Dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic Acid Amide. This compound was specifically optimized for topical administration via inhalation for respiratory diseases and topical application for dermatological conditions, representing an important development in the pursuit of localized PDE4 inhibition to minimize systemic side effects commonly associated with this drug class [1] [2] [3]. The molecular weight of AWD 12-281 is 458.27 g/mol with the molecular formula C₂₂H₁₄Cl₂FN₃O₃ and CAS registry number 257892-33-4 [4]. The compound features a complex structure containing indole and pyridine rings with halogen substitutions that contribute to its potent binding characteristics and selectivity profile [2] [5].
AWD 12-281 was discovered and developed through rational drug design approaches aimed at maintaining high potency against PDE4 while optimizing the compound for localized delivery rather than systemic administration. This strategic focus emerged from recognition that while PDE4 inhibitors showed promising anti-inflammatory potential, their clinical utility was severely limited by class-related adverse effects such as nausea, emesis, and headache when administered systemically [6] [7] [3]. The development of AWD 12-281 represented one of the earlier attempts to create a PDE4 inhibitor specifically engineered for inhaled delivery to the lungs and topical application to the skin, where the drug could achieve high local concentrations while minimizing systemic exposure and associated side effects [1] [8].
Table 1: Fundamental Chemical and Pharmacological Properties of AWD 12-281
| Property | Description/Value |
|---|---|
| Chemical Name | N-(3,5-Dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic Acid Amide |
| CAS Number | 257892-33-4 |
| Molecular Formula | C₂₂H₁₄Cl₂FN₃O₃ |
| Molecular Weight | 458.27 g/mol |
| PDE4 Inhibition IC₅₀ | 9.7 nM |
| Primary Mechanism | Selective inhibition of phosphodiesterase 4 (PDE4) |
| Therapeutic Applications | Investigated for COPD, asthma, and allergic dermatitis |
| Development Status | Discontinued (poor efficacy in clinical trials) |
AWD 12-281 functions as a highly selective and potent inhibitor of phosphodiesterase 4 (PDE4), the primary enzyme responsible for hydrolyzing and degrading cyclic adenosine monophosphate (cAMP) in inflammatory cells [2] [5]. The compound demonstrates an IC₅₀ of 9.7 nM against the PDE4 enzyme, indicating strong inhibitory potency [2] [4]. PDE4 exists as four distinct subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), with AWD 12-281 showing activity across these subtypes without marked selectivity for a particular subtype, unlike some newer PDE4 inhibitors designed to target specific subtypes associated with anti-inflammatory effects (PDE4B) while avoiding those linked to adverse effects (PDE4D) [6] [3] [5]. The inhibition of PDE4 by AWD 12-281 results in intracellular cAMP accumulation, which in turn activates protein kinase A (PKA) and other cAMP effector systems, ultimately leading to the suppression of activation signals in various immune and inflammatory cells [2] [3].
The diagram below illustrates the core cAMP-mediated signaling pathway through which AWD 12-281 exerts its anti-inflammatory effects:
Figure 1: Signaling pathway of AWD 12-281-mediated PDE4 inhibition and subsequent anti-inflammatory effects. The diagram illustrates how AWD 12-281 inhibits PDE4, leading to cAMP accumulation, PKA activation, and suppression of key pro-inflammatory mediators.
The elevation of intracellular cAMP levels resulting from PDE4 inhibition by AWD 12-281 produces broad anti-inflammatory effects across multiple immune cell types relevant to inflammatory respiratory diseases and allergic skin conditions [1] [2]. In human peripheral blood mononuclear cells (PBMCs), AWD 12-281 demonstrated potent concentration-dependent inhibition of pro-inflammatory cytokine production, including IL-2 (EC₅₀ = 50 nM), IL-5 (EC₅₀ = 46 nM), and IL-4 (EC₅₀ = 121 nM) following stimulation with various mitogens and antibodies [2]. The compound also effectively suppressed tumor necrosis factor-alpha (TNF-α) release from lipopolysaccharide (LPS)-stimulated human whole blood with an EC₅₀ of 144 nM, and from dispersed human nasal polyps with an EC₅₀ of 58 nM [2]. This broad cytokine suppression profile indicates that AWD 12-281 affects both Th1 and Th2 cytokine pathways, unlike some earlier PDE4 inhibitors that were thought to preferentially inhibit Th2-type cytokines [1].
The cellular mechanisms underlying these effects involve the modulation of key signaling pathways in immune cells. Increased cAMP levels activate PKA, which phosphorylates and inhibits transcription factors such as nuclear factor-kB (NF-kB) and activator protein-1 (AP-1), resulting in reduced expression of inflammatory genes [2] [5]. Additionally, cAMP elevation modulates cellular functions through mechanisms that may include exchange protein directly activated by cAMP (Epac) pathways, though PKA-dependent mechanisms appear predominant for the anti-inflammatory effects of PDE4 inhibitors [3] [5]. These molecular events translate to functional changes in immune cells, including inhibition of neutrophil activation, reduced eosinophil survival, suppression of macrophage cytokine production, and modulation of T-cell proliferation and differentiation, collectively contributing to the potent anti-inflammatory activity observed with AWD 12-281 in preclinical models [1] [2].
AWD 12-281 has demonstrated comprehensive in vitro anti-inflammatory activity across various human cell preparations. In stimulated human peripheral blood mononuclear cells (PBMCs), the compound produced concentration-dependent inhibition of key cytokines with the following potency profile: IL-2 release (induced by phytohemagglutinin) was inhibited with an EC₅₀ of 50 nM; IL-5 production (induced by concanavalin A) showed an EC₅₀ of 46 nM; and IL-4 release (stimulated by anti-CD3 and anti-CD28) was suppressed with an EC₅₀ of 121 nM [2]. The inhibitory effects on IL-5 release in this costimulation model demonstrated an EC₅₀ of 80 nM [2]. AWD 12-281 also effectively suppressed TNF-α release in different human tissue preparations, with an EC₅₀ of 144 nM in LPS-stimulated diluted whole blood and 58 nM in dispersed human nasal polyps [2]. This consistent activity across diverse human cell systems indicates robust anti-inflammatory potential, though researchers should note the moderate reduction in potency in whole blood compared to isolated cell preparations, potentially attributable to high plasma protein binding that reduces free drug concentration [2] [9].
Table 2: In Vitro Anti-inflammatory Activity of AWD 12-281 in Human Cell Preparations
| Assay System | Stimulus | Measured Outcome | EC₅₀ (nM) |
|---|---|---|---|
| Human PBMCs | Phytohemagglutinin | IL-2 inhibition | 50 |
| Human PBMCs | Concanavalin A | IL-5 inhibition | 46 |
| Human PBMCs | anti-CD3/anti-CD28 | IL-4 inhibition | 121 |
| Human PBMCs | anti-CD3/anti-CD28 | IL-5 inhibition | 80 |
| Human Whole Blood | LPS | TNF-α inhibition | 144 |
| Human Nasal Polyps | LPS | TNF-α inhibition | 58 |
| Human PMNLs | - | PDE4 inhibition | 9.7 |
The in vivo efficacy of AWD 12-281 has been extensively evaluated across multiple animal models of respiratory inflammation and allergic skin disease. In a guinea-pig model of allergic skin inflammation induced by ovalbumin sensitization, topical administration of AWD 12-281 significantly reduced the development of allergic skin wheals, demonstrating effective skin penetration and anti-inflammatory activity [1]. This effect was particularly notable in a mouse model of allergic dermatitis induced by toluene-2,4-diisocyanate (TDI) sensitization, where topical AWD 12-281 application completely inhibited allergen-induced ear swelling when administered prophylactically, with efficacy comparable to the corticosteroid diflorasone diacetate and superior to the PDE4 inhibitor cilomilast [8]. Importantly, when applied therapeutically after TDI challenge, AWD 12-281 maintained significant inhibition of ear swelling, whereas cilomilast failed to demonstrate efficacy in this therapeutic intervention paradigm [8].
In respiratory models, AWD 12-281 administered via inhalation demonstrated potent anti-inflammatory effects across multiple species. The compound suppressed allergen-induced cell infiltration in bronchoalveolar lavage fluid of sensitized Brown Norway rats and inhibited LPS-induced lung neutrophilia in Lewis rats, ferrets, and domestic pigs [2] [3]. In sensitized BP-2 mice, AWD 12-281 abolished allergen-induced bronchial hyperresponsiveness [2]. Additionally, in a model of acute local inflammation—the arachidonic-acid-induced mouse ear edema—topical AWD 12-281 exhibited dose-dependent inhibition with a minimally effective concentration of 0.3% after single administration and 0.03% after repeated administration [1]. A single administration of a 3% solution resulted in significant suppression of inflammation even 48 hours after treatment, indicating a prolonged duration of action that supports once-daily or twice-daily dosing regimens in clinical settings [1].
The inhibitory activity of AWD 12-281 against PDE4 was typically determined using radiometric methods with a scintillation proximity assay (SPA) [7]. The standard protocol involves incubating the compound with recombinant human PDE4 enzyme and substrate ([³H]cAMP) for a defined period, terminating the reaction, and measuring the hydrolyzed product. Specifically, the assay mixture contains Tris-HCl buffer (pH 7.5), MgCl₂, β-mercaptoethanol, [³H]cAMP, and the PDE4 enzyme preparation. After incubation at 30°C for 30-60 minutes, the reaction is stopped by adding a yttrium silicate SPA bead suspension in water containing 5% Amberlite mixed-bed ion-exchange resin. The mixture is incubated for 180 minutes, and radioactivity is measured using a scintillation counter. The IC₅₀ values are determined from concentration-response curves generated with serial dilutions of AWD 12-281, typically ranging from 0.1 nM to 10 μM [2] [7]. This method allows for high-throughput screening of PDE4 inhibitory potency while maintaining physiological relevance.
The effects of AWD 12-281 on cytokine production are typically evaluated in human PBMCs isolated from healthy donors using Ficoll-Paque density gradient centrifugation [2]. For IL-2 inhibition assays, PBMCs are stimulated with phytohemagglutinin-P (PHA-P, 1 μg/mL) in RPMI 1640 medium supplemented with 10% fetal calf serum. For IL-4 and IL-5 inhibition assays, PBMCs are stimulated with a combination of anti-CD3 (10 ng/mL) and anti-CD28 (1 μg/mL) antibodies. AWD 12-281 is tested across a concentration range (e.g., 1 nM to 10 μM) with cells incubated for 24-48 hours at 37°C in a 5% CO₂ atmosphere. Following incubation, supernatants are collected, and cytokine levels are quantified using specific ELISA kits according to manufacturers' protocols. The percentage inhibition is calculated relative to vehicle-treated stimulated controls, and EC₅₀ values are determined using nonlinear regression analysis of concentration-response curves [2]. This protocol provides comprehensive assessment of the compound's immunomodulatory effects on T-cell cytokine production.
The efficacy of AWD 12-281 in allergic skin inflammation is typically evaluated in a mouse model of allergic dermatitis induced by toluene-2,4-diisocyanate (TDI) [8]. BALB/c mice are sensitized by topical application of 0.5% TDI in acetone/olive oil (4:1) to the shaved abdominal skin on days 0 and 1. On day 5, allergic inflammation is elicited by topical application of 0.25% TDI in the same vehicle to both ears. For prophylactic testing, AWD 12-281 is applied topically in vehicle (e.g., acetone/olive oil) 30 minutes before TDI challenge. For therapeutic testing, the compound is applied 5 and 24 hours after TDI challenge. Ear thickness is measured using a micrometer at various time points after challenge (e.g., 1, 6, 24, 48 hours). The percentage inhibition of ear swelling is calculated compared to vehicle-treated controls. At the end of the experiment, ear tissue samples may be collected for histological analysis or cytokine measurement (e.g., IL-4, IL-6, macrophage inhibitory protein-2) to further characterize the anti-inflammatory effects [8].
The skin penetration capability of AWD 12-281 and its relevance to human skin penetration can be evaluated in a guinea-pig model of allergic skin inflammation [1]. Ovalbumin-sensitized guinea pigs receive intracutaneous administration of ovalbumin to induce rapid development of allergic skin wheals. AWD 12-281 is formulated in appropriate vehicles for topical administration and applied to the skin sites before or after ovalbumin challenge. The development of wheals is measured periodically, and the inhibition of wheal formation is quantified compared to vehicle-treated controls. This model provides important preclinical evidence of skin penetration capability that is considered predictive of human skin penetration, supporting the potential for topical application in dermatological conditions [1].
Despite promising preclinical results, the development of AWD 12-281 was discontinued in 2006 due to poor efficacy in clinical trials [3]. The compound had entered clinical development for asthma and COPD, but results from these trials are not available in the public domain, making comprehensive analysis of the reasons for failure challenging. However, based on the fate of other inhaled PDE4 inhibitors and information available from related compounds, several factors likely contributed to its lack of clinical efficacy. The compound may have faced challenges related to suboptimal lung retention, insufficient free drug concentration at the site of action due to high plasma protein binding, or inadequate therapeutic index despite the inhaled delivery approach [3]. The development of AWD 12-281 coincided with several other inhaled PDE4 inhibitors that also failed in clinical development, including tofimilast (Pfizer) and UK-500,001 (Pfizer), suggesting common challenges across this drug class [3].
The experience with AWD 12-281 and other early inhaled PDE4 inhibitors provides important lessons for future drug development in this area. While the topical administration strategy was conceptually sound for improving the therapeutic index of PDE4 inhibition, practical implementation faced multiple hurdles. The high plasma protein binding observed with AWD 12-281 in human whole blood (evidenced by reduced potency compared to isolated cell systems) may have limited the free fraction available for therapeutic activity in the clinical setting [2] [9]. Additionally, the balance between lung retention and systemic absorption proved challenging, as some systemic exposure is inevitable even with inhaled administration, potentially leading to class-related side effects at doses required for therapeutic efficacy [7] [3]. These factors collectively limited the clinical translation of AWD 12-281 despite its promising preclinical profile.
The development history of AWD 12-281 informs several promising directions for future research on PDE4 inhibitors. First, the relatively broad subtype selectivity of AWD 12-281 across PDE4A-D contrasts with contemporary approaches focusing on subtype-selective inhibition, particularly PDE4B-selective inhibitors that may separate efficacy from side effects [6] [5]. Second, the dual PDE3/PDE4 inhibitors currently in advanced development (e.g., ensifentrine) represent an evolution beyond selective PDE4 inhibition, combining bronchodilator (PDE3) and anti-inflammatory (PDE4) activities in a single molecule [6] [10]. Third, the concept of inhaled PDE4 inhibitors has been revisited with newer chemical entities designed with improved pharmaceutical properties, including optimized solubility, lung retention, and metabolic stability profiles [7] [3].
From a technical perspective, AWD 12-281 remains a valuable research tool compound for studying PDE4 biology and validating new disease models. Its well-characterized preclinical profile across multiple species and disease models makes it suitable for use as a reference compound in proof-of-concept studies for novel inflammatory conditions. Researchers can obtain AWD 12-281 from commercial suppliers (e.g., TargetMol, Catalog No. T30232) for investigative purposes [4]. Future work on compounds in this class should incorporate advanced formulation strategies to optimize lung deposition and retention, comprehensive assessment of free drug concentrations in target tissues, and careful attention to therapeutic index in early clinical trials. The lessons from AWD 12-281 development continue to influence the design of next-generation PDE4-targeted therapies, particularly in the context of combination approaches with other anti-inflammatory agents or bronchodilators for respiratory diseases [6] [10] [3].
The table below summarizes the core characteristics and experimental data for AWD 12-281:
| Property | Details |
|---|---|
| IUPAC Name | N-(3,5-dichloro-4-pyridinyl)-2-[1-(4-fluorobenzyl)-5-hydroxy-1H-indol-3-yl]-2-oxoacetamide [1] |
| Primary Target | Phosphodiesterase 4 (PDE4) [1] |
| PDE4 Inhibition (IC₅₀) | 9.7 nM [2] |
| Therapeutic Focus | Allergic dermatitis; investigated for asthma and COPD [1] [2] |
| Key Admin. Route | Topical (optimized) [1] |
| Development Status | Discontinued (poor efficacy in clinical trials for respiratory diseases) [2] |
The following table summarizes its efficacy findings in an allergic dermatitis model:
| Experiment Type | Administration Route | Key Findings |
|---|---|---|
| Preventative Treatment | Topical (before challenge) | Total inhibition of allergen-induced ear swelling; decreased pro-inflammatory cytokines (IL-4, IL-6, MIP-2) [1] |
| Therapeutic Treatment | Topical (after challenge) | Significant inhibition of ear swelling [1] |
| Systemic Treatment | Oral & Intraperitoneal | No or only transient inhibition of ear swelling [1] |
The following methodologies are adapted from the key study on AWD 12-281 in a murine model of allergic dermatitis [1].
AWD 12-281 was part of efforts to develop inhaled PDE4 inhibitors for respiratory diseases like asthma and COPD, aiming to minimize systemic side effects such as nausea and vomiting by delivering the drug directly to the lungs [2]. However, multiple inhaled PDE4 inhibitors, including AWD 12-281, UK-500,001, and GSK256066, failed in clinical development due to lack of efficacy or a low therapeutic index [2]. The only systemically delivered PDE4 inhibitor approved for severe COPD is roflumilast, but its use is limited by class-related side effects [2] [3].
The anti-inflammatory action of AWD 12-281 derives from its inhibition of the PDE4 enzyme. The following diagram illustrates this core signaling pathway.
The primary mechanism of AWD 12-281 involves raising intracellular cAMP levels in immune cells, leading to broad anti-inflammatory effects. This occurs because cAMP suppresses the activation and function of key inflammatory cells like neutrophils, eosinophils, and macrophages, and inhibits the release of pro-inflammatory cytokines and chemokines such as TNF-α, IL-4, and IL-6 [2] [3].
AWD 12-281 serves as a notable case study in PDE4 inhibitor development. It highlights:
Future research directions in this field focus on developing dual PDE3/PDE4 inhibitors for combined bronchodilator and anti-inflammatory effects, and exploring PDE4B-subtype selective inhibitors to better separate efficacy from adverse effects [3].
The table below summarizes the core technical data available for AWD 12-281:
| Attribute | Specification |
|---|---|
| Primary Target | Phosphodiesterase 4 (PDE4) [1] |
| IC50 for PDE4 | 9.7 nM [2] [1] [3] |
| Reported Activity | Anti-inflammatory and bronchodilator [1] |
| Route of Administration | Designed for inhaled delivery [2] |
| Development Status | Discontinued (Development was halted due to poor efficacy in clinical trials) [2] [3] |
AWD 12-281 was developed as part of a strategy to overcome the systemic side effects (like nausea and diarrhea) of oral PDE4 inhibitors by delivering the drug directly to the lungs [2]. It showed preclinical efficacy in reducing pulmonary cell infiltration in various animal models [2] [3].
The core mechanism of PDE4 inhibitors is to increase intracellular cyclic AMP (cAMP) levels, which leads to broad anti-inflammatory effects. The following diagram illustrates the signaling pathway through which AWD 12-281 exerts its action:
This diagram shows how AWD 12-281 inhibits PDE4, preventing cAMP breakdown. Elevated cAMP levels activate Protein Kinase A (PKA), which then suppresses various inflammatory processes within cells central to COPD pathology [4] [5] [2].
AWD 12-281 is no longer under clinical development. It was one of the first inhaled PDE4 inhibitors to be tested but was discontinued in 2006 due to poor efficacy in clinical trials for asthma and COPD [2] [3]. This highlights the historical challenge of developing effective inhaled PDE4 inhibitors, with several other candidates also failing due to lack of efficacy or a low therapeutic index [2].
Research in this area continues with strategies like developing dual PDE3/PDE4 inhibitors (e.g., ensifentrine) which aim to provide both anti-inflammatory and bronchodilator effects, with some candidates showing more promise [5] [6].
The table below summarizes the core quantitative data from early studies on AWD 12-281 [1].
| Parameter | Description / Value |
|---|---|
| Full Chemical Name | N-(3,5-dichloro-pyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide |
| Target | Phosphodiesterase 4 (PDE4) isoenzyme |
| PDE4 Inhibition (IC₅₀) | 9.7 nM |
| Selectivity | Highly selective for PDE4; low affinity for the high-affinity rolipram-binding site (HARBS) |
| Key Anti-inflammatory Effects | Suppression of cytokine production (TNF-α, IL-2, IL-4, IL-5) |
| EC₅₀ in PBMCs | 46 - 121 nM (across different cytokines) |
| EC₅₀ in Nasal Polyps | 111 nM (for TNF-α release) |
| EC₅₀ in Diluted Whole Blood | 934 nM (for TNF-α release) |
| Notable Property | High plasma protein binding (suggested by reduced potency in whole blood) |
| Developmental Status | Discontinued after Phase II clinical trials (circa 2006) due to poor efficacy [2] |
AWD 12-281 demonstrated potent anti-inflammatory effects by suppressing the production of multiple cytokines in various human cell preparations [1]. The following table details the half-maximum inhibition values (EC₅₀).
| Cell Preparation / Assay | Stimulus | Measured Output | EC₅₀ of AWD 12-281 |
|---|---|---|---|
| Peripheral Blood Mononuclear Cells (PBMCs) | Phytohemagglutinin (PHA) | Interleukin-2 (IL-2) | 65 nM |
| PBMCs | Concanavalin A (Con A) | Interleukin-5 (IL-5) | 46 nM |
| PBMCs | Anti-CD3 / Anti-CD28 | Interleukin-5 (IL-5) | 121 nM |
| PBMCs | Anti-CD3 / Anti-CD28 | Interleukin-4 (IL-4) | 60 nM |
| PBMCs | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-alpha (TNF-α) | 74 nM |
| Dispersed Nasal Polyp Cells | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-alpha (TNF-α) | 111 nM |
| Diluted Whole Blood | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-alpha (TNF-α) | 934 nM |
Here are the methodologies for key experiments that established the anti-inflammatory profile of AWD 12-281 [1].
1. Cell Preparations
2. Cell Stimulation and Cytokine Measurement
3. PDE4 Enzyme Inhibition Assay
The diagram below illustrates the proposed mechanism of AWD 12-281 and the experimental workflow used to validate it.
AWD 12-281 inhibits PDE4, preventing cAMP breakdown. Elevated cAMP activates PKA, leading to anti-inflammatory effects, which were measured in various cell assays.
AWD 12-281 was optimized for inhaled administration, aiming to deliver the drug directly to the lungs while minimizing systemic exposure and the side effects (like nausea and emesis) commonly associated with oral PDE4 inhibitors [2]. Its low affinity for the high-affinity rolipram-binding site (HARBS) was considered a positive feature, as engagement with this site was historically linked to adverse effects [1] [3].
| Property | Preclinical Finding |
|---|---|
| Primary Target | Phosphodiesterase 4 (PDE4) [1] |
| PDE4 Inhibitory Potency (IC₅₀) | 9.7 nM [1] [2] |
| Selectivity | Highly selective for PDE4 over other PDE isoenzymes; low affinity for the high-affinity rolipram-binding site (HARBS) [1] |
| Key Anti-inflammatory Effects | Suppression of TNF-α, IL-2, IL-4, and IL-5 cytokine production in human PBMCs and nasal polyp cells [1] |
| Primary Administration Route | Designed for inhaled/topical delivery [3] |
The following table summarizes the primary quantitative efficacy data from pivotal preclinical studies.
| Experimental Model | Stimulus / Challenge | Readout | Effect of AWD 12-281 (EC₅₀) |
|---|---|---|---|
| Human PBMCs [1] | Phytohemagglutinin | IL-2 suppression | 46 nM |
| Human PBMCs [1] | Lipopolysaccharide (LPS) | TNF-α suppression | 65 nM |
| Human PBMCs [1] | Anti-CD3/Anti-CD28 | IL-5 suppression | 121 nM |
| Human Diluted Whole Blood [1] | Lipopolysaccharide (LPS) | TNF-α suppression | 934 nM |
| Dispersed Human Nasal Polyps [1] | - | TNF-α suppression | 111 nM |
| Arachidonic Acid-induced Mouse Ear Edema [3] | Arachidonic Acid (topical) | Reduction of inflammatory edema | Minimally Effective Concentration: 0.3% (single), 0.03% (repeated) |
| Ovalbumin-induced Allergic Skin Wheals (Guinea Pig) [3] | Ovalbumin (intracutaneous) | Reduction of wheal size | Active after topical application, indicating skin penetration |
Based on the preclinical studies, here are the methodologies for key experiments.
AWD 12-281 exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. The following diagram illustrates the core signaling pathway involved.
The primary mechanism involves the specific inhibition of the PDE4 enzyme. PDE4 normally breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, AWD 12-281 causes intracellular cAMP levels to rise [4] [2]. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates transcription factors like CREB. This cascade leads to the suppression of the expression and release of key pro-inflammatory mediators such as TNF-α, IL-2, IL-4, and IL-5 from various immune cells [1].
| Property | Value / Description |
|---|---|
| IC50 (PDE4 Enzyme) | 9.7 nM [1] [2] |
| Molecular Target | Phosphodiesterase-4 (PDE4) [1] |
| Primary Therapeutic Action | Anti-inflammatory and bronchodilator [2] |
| Therapeutic Area | Chronic Obstructive Pulmonary Disease (COPD), Asthma, Allergic Rhinitis [1] |
| High-Affinity Rolipram-Binding Site (HARBS) Affinity | Low affinity [1] |
The core data for AWD 12-281 was generated using standard pharmacological tests. Here are the methodologies for the key experiments cited.
This assay measures the compound's direct ability to inhibit the PDE4 enzyme [3].
[3H]-cAMP [3].IC50 = 14 nM in one assay system) and (±)-rolipram (IC50 = 880 nM) are typically used as positive controls to validate the assay [3].This test evaluates the functional consequence of PDE4 inhibition in a biologically relevant cellular system [1].
EC50 (half-maximal effective concentration) is then determined from the dose-response curve [1].AWD 12-281 belongs to the indol-3-ylglyoxylamide class of compounds, a scaffold recognized as "privileged" in medicinal chemistry for its ability to interact with diverse biological targets [4]. Its therapeutic effect stems from a well-understood mechanism:
cAMP-mediated anti-inflammatory and bronchodilator pathway.
Its key structural features and binding properties include:
The compound is a potent and highly selective Phosphodiesterase 4 (PDE4) inhibitor, which is also known in research contexts by the names AWD-12-281 and GSK-842470 [1] [2].
Core Chemical Data:
| Property | Details |
|---|---|
| Systematic Name | N-(3,5-Dichloro-4-pyridinyl)-2-[1-(4-fluorobenzyl)-5-hydroxy-1H-indol-3-yl]-2-oxoacetamide [3] [4] |
| CAS Registry Number | 418794-42-0 (common form); 257892-33-4 (AWD-12-281) [3] [2] |
| Molecular Formula | C₂₂H₁₄Cl₂FN₃O₃ [4] [2] |
| Molecular Weight | 458.27 g/mol [3] [4] [2] |
| Purity | Typically available at a minimum of 95% [4] |
This compound exerts its effects by selectively inhibiting the PDE4 enzyme. The following diagram illustrates the core signaling pathway affected by this inhibition.
Diagram 1: The compound inhibits PDE4, preventing cAMP hydrolysis. Elevated cAMP levels enhance PKA activity, which down-regulates pro-inflammatory cytokines and up-regulates anti-inflammatory mediators.
PDE4 enzymes are responsible for hydrolyzing and inactivating the key intracellular second messenger, cyclic adenosine monophosphate (cAMP) [5]. By inhibiting PDE4, this compound increases intracellular cAMP levels in immune and inflammatory cells. Elevated cAMP levels subsequently activate protein kinase A (PKA), which down-regulates the production and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8, and increases regulatory cytokines like IL-10 [6] [4] [5]. This mechanism provides a strong anti-inflammatory effect [6] [4].
A key study demonstrates the efficacy of this compound in a mouse model of allergic dermatitis, providing quantitative data on its anti-inflammatory potential via different administration routes [1].
Experimental Findings from a Murine Allergic Dermatitis Model:
| Administration Route | Timing of Dose | Effect on Allergen-Induced Ear Swelling | Key Findings |
|---|---|---|---|
| Oral / Intraperitoneal | Before & after challenge | No or only transient inhibition | Showed limited systemic activity in this model [1]. |
| Topical (Preventive) | Before challenge | Total inhibition 24h post-challenge | Equivalent to reference drugs (Cilomilast, Diflorasone); reduced IL-4, IL-6, MIP-2 [1]. |
| Topical (Therapeutic) | After challenge | Significant inhibition | Effective as a treatment after inflammation onset; Cilomilast failed in this regimen [1]. |
The experimental workflow for this study can be summarized as follows:
Diagram 2: Experimental workflow for the mouse model of TDI-induced allergic dermatitis, showing both preventive and therapeutic dosing regimens.
The potent and selective PDE4 inhibition profile of this compound makes it a candidate for treating inflammatory diseases. Research indicates its potential application in several areas [4] [7]:
N-(3,5-Dichloro-4-pyridinyl)-2-[1-(4-fluorobenzyl)-5-hydroxy-1H-indol-3-yl]-2-oxoacetamide represents a highly selective PDE4 inhibitor with demonstrated topical anti-inflammatory efficacy. Its ability to suppress key inflammatory cytokines positions it as a promising candidate for drug development, particularly for dermatological and respiratory conditions.
It is important to note that the most specific experimental data for this compound is from a study published in 2003 [1]. For the most current research and development status, investigating recent patent filings or clinical trial databases would be highly recommended.
AWD 12-281 (N-(3,5-dichloro-4-pyridinyl)-2-[1-(4-fluorobenzyl)-5-hydroxy-1H-indol-3-yl]-2-oxoacetamide) represents a selective phosphodiesterase 4 (PDE4) inhibitor structurally optimized for topical administration in inflammatory skin conditions. PDE4 enzymes specifically hydrolyze cyclic adenosine monophosphate (cAMP), a crucial second messenger that regulates inflammatory cell functions. In patients with atopic dermatitis (AD), PDE4 activity is significantly elevated across various inflammatory cells, leading to reduced intracellular cAMP levels and subsequent increased production of proinflammatory cytokines [1]. By inhibiting PDE4, AWD 12-281 prevents cAMP degradation, thereby increasing intracellular cAMP concentrations and activating protein kinase A (PKA), which subsequently suppresses nuclear factor kappa B (NF-κB) and other pro-inflammatory pathways [2] [3]. This mechanistic action results in broad anti-inflammatory effects across multiple immune cells, including T lymphocytes, neutrophils, eosinophils, monocytes, macrophages, and keratinocytes [3] [1].
The therapeutic rationale for developing AWD 12-281 stems from the clinical limitations of existing topical treatments for allergic dermatitis, particularly the side effects associated with prolonged corticosteroid use and the regulatory concerns regarding calcineurin inhibitors. AWD 12-281 was specifically designed to overcome the narrow therapeutic window that has plagued systemic PDE4 inhibitors, which frequently cause gastrointestinal adverse effects such as nausea, vomiting, and diarrhea [4] [1]. Through topical formulation optimization, AWD 12-281 achieves effective skin penetration while potentially minimizing systemic exposure, thereby offering an improved safety profile for chronic management of allergic skin conditions including atopic dermatitis and allergic contact dermatitis [5] [6].
Table 1: Cellular Effects of PDE4 Inhibition by AWD 12-281
| Cell Type | Key Inflammatory Mediators Suppressed | Functional Consequences |
|---|---|---|
| T lymphocytes | TNF-α, IL-2, IL-4, IL-5, IFN-γ | Reduced Th1/Th2 polarization and cytokine production |
| Monocytes/Macrophages | TNF-α, IL-12, IL-23 | Decreased antigen presentation and inflammatory signaling |
| Neutrophils | IL-8, LTB4, CD18/CD11b (Mac-1) | Inhibited chemotaxis and adhesion molecule expression |
| Eosinophils | Leukotriene synthesis, oxidative burst | Reduced activation and tissue infiltration |
| Keratinocytes | IL-1β, IL-6, IL-8, GM-CSF | Diminished epithelial inflammation and barrier dysfunction |
The PDE4 enzyme family comprises four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) that are differentially expressed across immune cells and structural skin cells. AWD 12-281 demonstrates broad subtype activity without pronounced selectivity, effectively targeting the predominant subtypes expressed in inflammatory cells involved in allergic skin reactions [2]. The intracellular mechanism begins with the binding of AWD 12-281 to the conserved catalytic site of PDE4, which features a divalent metal pocket (for Zn²⁺ and Mg²⁺), two hydrophobic regions (Q1 and Q2 pockets), and a solvated polar pocket [2]. This binding prevents PDE4 from hydrolyzing cAMP to 5'-AMP, thereby elevating intracellular cAMP levels and activating downstream effectors including protein kinase A (PKA) and exchange proteins activated by cAMP (Epac) [3].
The anti-inflammatory effects of elevated cAMP manifest through multiple parallel pathways. PKA phosphorylates cAMP response element-binding protein (CREB), which increases transcription of anti-inflammatory genes, while simultaneously suppressing the activity of NF-κB and other pro-inflammatory transcription factors [3]. This results in comprehensive immunomodulation across both innate and adaptive immune responses. In T-cells, AWD 12-281 suppresses both Th1-type cytokines (e.g., IFN-γ, IL-2) and Th2-type cytokines (e.g., IL-4, IL-5, IL-13), demonstrating a balanced effect on the polarized immune responses characteristic of allergic dermatitis [5]. This broad cytokine suppression profile was confirmed in studies of allergen-challenged sensitized mice and stimulated human peripheral blood mononuclear cells, where AWD 12-281 significantly reduced both Th1 and Th2 cytokines in tissue homogenates and culture supernatants [5].
Diagram 1: Signaling Pathway of AWD 12-281 Mediated PDE4 Inhibition. AWD 12-281 binds to and inhibits PDE4, preventing cAMP hydrolysis and increasing intracellular cAMP levels. Elevated cAMP activates PKA and Epac pathways, leading to increased phosphorylation of CREB and suppression of NF-κB. This results in enhanced anti-inflammatory mediator expression and reduced pro-inflammatory cytokine production, ultimately inhibiting Th1/Th2 responses and inflammatory cell activation.
Table 2: Summary of AWD 12-281 Efficacy in Allergic Dermatitis Models
| Model System | Administration | Key Efficacy Parameters | Results | Reference |
|---|---|---|---|---|
| Guinea pig ovalbumin skin wheal | Topical | Wheal diameter reduction | Significant inhibition of wheal development | [5] |
| Mouse TDI-induced allergic dermatitis | Topical (preventive) | Ear swelling inhibition | Complete inhibition 24h post-challenge | [6] |
| Mouse TDI-induced allergic dermatitis | Topical (therapeutic) | Ear swelling inhibition | Significant reduction after challenge | [6] |
| Mouse arachidonic acid ear edema | Topical single dose | Edema reduction, MED | Minimally effective concentration: 0.3% | [5] |
| Mouse arachidonic acid ear edema | Topical repeated dose | Edema reduction, MED | Minimally effective concentration: 0.03% | [5] |
| Mouse arachidonic acid ear edema | Topical 3% solution | Duration of action | Significant suppression up to 48h post-treatment | [5] |
| Allergen-challenged mice | Systemic exposure | Th1/Th2 cytokine suppression | Reduced TNF-α, IL-4, IL-5, IFN-γ in tissue homogenates | [5] |
| Anti-CD3/anti-CD28 stimulated PBMCs | In vitro | Cytokine production | Suppressed both Th1 and Th2 cytokines | [5] |
The efficacy profile of AWD 12-281 has been systematically evaluated across multiple preclinical models of allergic skin inflammation. In a guinea pig model of ovalbumin-induced allergic skin wheals, topical AWD 12-281 significantly reduced wheal development, demonstrating its ability to penetrate the stratum corneum and exert anti-inflammatory effects in sensitized animals [5]. This model was specifically developed as a predictor of human skin penetration capability, indicating the compound's potential for clinical translation. The dose-response relationship and duration of action were thoroughly characterized in the arachidonic acid-induced mouse ear edema model, where AWD 12-281 exhibited a concentration-dependent anti-inflammatory effect with a minimally effective concentration of 0.3% after single administration and 0.03% after repeated administration [5]. Notably, a single application of a 3% solution maintained significant anti-inflammatory activity for up to 48 hours, suggesting potential for once-daily dosing in clinical settings.
In the toluene-2,4-diisocyanate (TDI)-induced allergic dermatitis model in BALB/c mice, topical AWD 12-281 demonstrated impressive efficacy in both preventive and therapeutic regimens. When applied before TDI challenge, AWD 12-281 completely inhibited ear swelling at 24 hours post-challenge, with efficacy comparable to the reference corticosteroid diflorasone diacetate and superior to the PDE4 inhibitor cilomilast [6]. More importantly, in a therapeutic intervention protocol where the compound was applied after TDI challenge, AWD 12-281 maintained significant efficacy while cilomilast failed to demonstrate activity, suggesting potential advantages for clinical use in active inflammatory states [6]. The therapeutic efficacy was further supported by significant reductions in pro-inflammatory cytokines including interleukin-4, interleukin-6, and macrophage inhibitory protein-2 in treated lesions [6].
This protocol evaluates the skin penetration capability and anti-inflammatory activity of AWD 12-281 in a guinea pig model predictive of human skin penetration [5].
This protocol assesses both preventive and therapeutic efficacy of AWD 12-281 in a well-characterized mouse model of allergic dermatitis [6].
Diagram 2: Experimental Workflow for Mouse TDI-Induced Allergic Dermatitis Model. The study begins with a sensitization phase where TDI is applied to shaved skin for two consecutive days, followed by a 3-day rest period. On day 5, animals are randomized and receive either preventive (AWD 12-281 before challenge) or therapeutic (AWD 12-281 after challenge) treatment protocols. Endpoint measurements are collected 24 hours post-challenge.
This protocol details the assessment of cytokine modulation by AWD 12-281 in stimulated immune cells [5].
The topical formulation of AWD 12-281 requires careful consideration of vehicle composition to optimize skin penetration while maintaining compound stability. Based on successful preclinical studies, AWD 12-281 has been formulated in water-free emulsions using silicone fluid as the outer phase and n-methyl pyrrolidone as the inner phase to solubilize the compound [5] [7]. This approach prevents hydrolysis and ensures homogeneous distribution of the active compound. The final formulation contains AWD 12-281 at concentrations ranging from 0.03% to 3%, stabilized with appropriate emulsifiers such as Abil Care 85 at approximately 2% concentration [7].
Skin penetration kinetics represent a critical determinant of efficacy for topical AWD 12-281. The guinea pig ovalbumin model demonstrated that topically applied AWD 12-281 effectively penetrates the stratum corneum to reach its cellular targets in the epidermis and dermis [5]. The duration of action studies revealed that a single application of 3% AWD 12-281 solution maintained significant anti-inflammatory activity for up to 48 hours in the arachidonic acid-induced mouse ear edema model [5]. This prolonged effect suggests sustained tissue retention of the compound, potentially allowing for less frequent dosing in clinical applications. The concentration-response relationship showed a minimally effective concentration of 0.3% after single administration, which decreased to 0.03% with repeated administration, indicating potential cumulative effects with multiple applications [5].
AWD 12-281 represents a promising PDE4 inhibitor candidate with demonstrated efficacy across multiple preclinical models of allergic skin inflammation. The comprehensive data presented in these Application Notes support its potential for clinical development in atopic dermatitis and other allergic dermatoses. The consistent anti-inflammatory effects observed in both preventive and therapeutic regimens, coupled with broad cytokine suppression encompassing both Th1 and Th2 pathways, position AWD 12-281 as a versatile immunomodulatory agent with potential advantages over more targeted therapies.
The experimental protocols detailed herein provide robust methodologies for evaluating novel PDE4 inhibitors in development, with particular emphasis on models that demonstrate translational relevance to human disease. Researchers should consider incorporating these standardized approaches to facilitate cross-compound comparisons and strengthen the predictive value of preclinical efficacy assessments. Further investigation should focus on long-term safety profiles, combination therapies with existing treatments, and potential applications in other inflammatory dermatoses where PDE4 inhibition may offer therapeutic benefits.
The tables below summarize the core quantitative data and key preclinical findings for AWD 12-281, as reported in the scientific literature.
Table 1: Core Pharmacological Profile of AWD 12-281
| Parameter | Value / Description | Notes / Context |
|---|---|---|
| PDE4 Inhibition (IC₅₀) | 9.7 nM (in human neutrophils) [1] | Demonstrates high potency. |
| Selectivity | Selective for PDE4 over other PDE families [1] | Designed to minimize off-target effects. |
| Key Anti-inflammatory Effects | Inhibition of TNF-α, IL-2, IL-4, and IL-5 release from human immune cells [1] | EC₅₀ values in the nanomolar range (46-121 nM). |
| Primary Route of Administration | Inhaled (dry powder) and Topical [2] | Structurally optimized for topical administration to the lungs and skin. |
| Clinical Development Status | Discontinued after Phase II trials for COPD (as of 2006) [3] | Development was halted due to poor efficacy [3]. |
Table 2: Key Preclinical Efficacy Findings
| Model System | Observed Effect / Outcome | Reference |
|---|---|---|
| Allergen-challenged Brown Norway rats | Suppressed allergen-induced cell infiltration in bronchoalveolar lavage (BAL) fluid [1] | Model of lung inflammation. |
| LPS-challenged Lewis rats, ferrets, and pigs | Inhibited LPS-induced lung neutrophilia [1] | Model of acute neutrophilic inflammation. |
| Sensitized BP-2 mice | Abolished allergen-induced bronchial hyperresponsiveness [1] | Model of airway function. |
| Passively sensitized human airways | Inhibited histamine release [1] | Supports relevance to human tissue. |
| Ovalbumin-sensitized guinea pigs | Reduced development of allergic skin wheals after topical application [2] | Indicates skin penetration and local anti-inflammatory effect. |
| Arachidonic-acid-induced mouse ear edema | Topical application caused dose-dependent suppression of inflammation [2] | Model of acute local skin inflammation; effect lasted up to 48 hours. |
The following methodologies are reconstructed from the experiments cited in the research publications.
This protocol is adapted from studies that evaluated the ability of AWD 12-281 to suppress inflammatory cell influx into the lungs [1].
This protocol is based on experiments conducted using human peripheral blood mononuclear cells (PBMCs) to demonstrate the direct immunomodulatory effects of AWD 12-281 [1].
The following diagram illustrates the proposed cellular mechanism of action for AWD 12-281 and a general workflow for experimental evaluation.
Rationale for Inhaled Administration: AWD 12-281 was structurally optimized for topical administration [2]. The inhaled route targets the drug directly to the lungs, maximizing local concentration and anti-inflammatory effects while minimizing systemic exposure. This strategy aims to reduce the dose-limiting side effects (like nausea and emesis) commonly associated with oral PDE4 inhibitors [4] [3].
Strategic Implications of Failure: The failure of AWD 12-281 and other early inhaled PDE4 inhibitors like UK-500,001 and GSK256066 highlights the significant challenge of achieving sufficient lung exposure and a satisfactory therapeutic index with this approach [3]. Subsequent research has shifted towards novel strategies, including the development of dual PDE3/PDE4 inhibitors (e.g., ensifentrine) which offer both bronchodilator and anti-inflammatory effects, and bifunctional molecules that combine PDE4 inhibition with other pharmacological activities [4] [5].
It is critical to emphasize that no human dosing data for AWD 12-281 in COPD are available in the public domain. The compound advanced to Phase II trials, but development was terminated in 2006 due to a lack of efficacy, halting further clinical dose-finding studies [6] [3]. The preclinical dosing protocols described here are intended for research purposes only.
Although AWD 12-281 did not become a therapy, its detailed preclinical characterization provides a valuable template for profiling inhaled PDE4 inhibitors. The structured data and established protocols for evaluating potency, selectivity, and efficacy in standard animal models of inflammation remain highly relevant. Future research in this area appears to be focused on overcoming the historical challenges of the drug class through innovative multi-target strategies.
The table below summarizes key quantitative data from animal studies for your experimental planning.
| Parameter | Details and Values |
|---|---|
| General Administration Routes | Topical (skin), Inhalative (lung) [1] [2] [3]. |
| Reported Doses (Mice) | • Topical (Ear Edema): 0.03% - 3% solution [1]. • Inhalative (Airway Inflammation): Specific murine doses not fully detailed in available literature; guided by efficacy in rat models (0.1 - 10 mg/mL nebulization) [2]. | | Vehicle/Formulation | Information not specified in available literature. Typically requires a suitable solvent (e.g., DMSO, saline) for topical or nebulized solutions. | | Key Efficacy Findings | • Anti-inflammatory: Dose-dependently suppressed arachidonic-acid-induced ear edema in mice [1]. • Broad Cytokine Suppression: Suppressed both Th1 and Th2 cytokines in mouse models [1]. • Anti-allergic: Reduced allergen-induced eosinophilia in rat lungs (0.1 - 10 mg/mL via nebulization) [2]. |
Here are detailed methodologies for key experiments cited in the search results.
1. Topical Application for Skin Inflammation This protocol is based on a study evaluating AWD 12-281 in an arachidonic-acid-induced mouse ear edema model [1].
2. Inhalation Administration for Airway Disease While direct murine inhalation data is limited, this protocol is inferred from studies in ovalbumin-sensitized mice and other species [1] [2].
The following diagrams illustrate the proposed mechanism of action for AWD 12-281 and a generalized workflow for the topical application protocol, created using DOT language.


This document summarizes the known preclinical data and potential study methods for the phosphodiesterase 4 (PDE4) inhibitor AWD 12-281, based on existing scientific literature. It is intended to assist researchers in understanding the compound's profile and designing further investigations.
AWD 12-281 is a selective PDE4 inhibitor developed for inflammatory respiratory diseases and dermatitis [1] [2]. Its core properties are summarized in the table below.
Table 1: Fundamental Characteristics of AWD 12-281
| Property | Detail |
|---|---|
| Molecular Target | Phosphodiesterase 4 (PDE4) [1] |
| IC50 (Enzyme Inhibition) | 9.7 nM [3] [4] [2] |
| Reported Indications | Chronic Obstructive Pulmonary Disease (COPD), Asthma, and Atopic Dermatitis (preclinical) [1] [2] |
| Developmental Status | Discontinued (2006) due to poor efficacy in clinical trials [3] [4] [5] |
While direct pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for AWD 12-281 are not publicly available, its absorption and distribution have been inferred from its efficacy in various animal models.
The compound's ability to penetrate the skin was evaluated using a guinea pig model of allergic skin inflammation, which was considered predictive of human skin penetration [1].
Table 2: Key Findings from Topical Application Studies
| Study Model | Key Finding | Implied PK Property |
|---|---|---|
| Guinea-pig allergic skin wheals | Dose-dependent reduction of wheals after topical administration [1]. | Significant transdermal absorption and local distribution. |
| Mouse ear oedema (acute inflammation) | Minimally Effective Concentration (MEC): 0.3% (single dose); 0.03% (repeated administration) [1]. | Potent topical activity and accumulation with repeated dosing. |
| Mouse ear oedema (duration) | Significant suppression of inflammation 48 hours after a single 3% solution [1]. | Prolonged residence time and duration of action in the skin. |
AWD 12-281 was initially optimized for inhaled delivery to the lungs [3] [4]. Preclinical efficacy was demonstrated in models of lung inflammation following administration as a dry powder inhalation [1]. This confirms that the compound is effectively delivered to and retained in lung tissue to exert its pharmacological effect, though specific lung concentration data is not available.
Based on the literature, here are the detailed methodologies for the critical experiments that inferred AWD 12-281's pharmacokinetic properties.
This protocol assesses the topical bioavailability of AWD 12-281 indirectly by measuring its pharmacological effect [1].
The logical flow of this skin penetration study is as follows:
This study design helps determine the concentration-response relationship and the duration of the compound's effect after topical application [1].
The workflow for assessing the compound's duration of action is outlined below:
AWD 12-281 exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. The following diagram illustrates the intracellular signaling pathway affected by PDE4 inhibition.
AWD 12-281 demonstrated promising preclinical topical and inhaled pharmacokinetic-pharmacodynamic relationships, evidenced by its efficacy in models of skin and lung inflammation [1] [3]. However, its clinical development was discontinued due to a lack of efficacy in later-stage trials [3] [5].
The available data is insufficient to construct a complete pharmacokinetic profile. Key parameters such as absolute bioavailability, plasma protein binding, metabolism, clearance, and half-life remain unreported in the public domain. Future research on PDE4 inhibitors can benefit from the approaches outlined here but should prioritize comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies early in development.
Synonyms: GW 842470, GSK-842470, GSK 842470 [1] CAS Number: 257892-33-4 [1] Molecular Formula: C22H14Cl2FN3O3 [1] Molecular Weight: 458.27 g/mol [1] Target: Phosphodiesterase 4 (PDE4) [1] [2] IC50: 9.7 nM (vs. PDE4) [1] [2] Description: AWD 12-281 is a selective phosphodiesterase 4 (PDE4) inhibitor with anti-inflammatory and bronchodilator activity [1].
The table below summarizes the key handling information for AWD 12-281.
| Parameter | Specification / Condition |
|---|---|
| Storage (Powder) | -20°C for 3 years [1] |
| Storage (Solution) | -80°C for 1 year [1] |
| Shipping | On blue ice or at ambient temperature [1] |
| Solvents (High Solubility) | n-Methyl pyrrolidone (>112 mg/g), Propylene glycol (>114 mg/g), Ethylene glycol (>151 mg/g) [3] |
| Solvents (Low Solubility) | Paraffin oil, Oleyl alcohol, Miglyol 812, Labrafac Lipo, Silicone fluids (<10 mg/g) [3] |
| Predicted Density | 1.49 g/cm³ [1] |
For in vivo administration, a common method involves dissolving the compound in a series of co-solvents to create a stable working solution [1].
Materials:
Procedure:
Note: This is a general protocol. The exact formulation should be optimized for your specific experimental model and route of administration.
AWD 12-281 has demonstrated efficacy after topical application in a guinea pig model of allergic skin inflammation [4]. The following protocol is adapted from published research.
Objective: To evaluate the topical anti-inflammatory effect of AWD 12-281 in an arachidonic acid-induced mouse ear oedema model [4] [3].
Experimental Workflow: The diagram below outlines the key stages of the experimental procedure.
Detailed Materials and Methods:
Procedure:
It is important for researchers to know that AWD 12-281 was an early candidate for inhaled treatment of asthma and COPD, but its clinical development was discontinued around 2006 due to poor efficacy in trials [5] [2]. Despite this, it remains a useful tool compound for preclinical research into PDE4 inhibition.
AWD 12-281 is a moderately potent PDE4 inhibitor that requires specific storage and handling conditions to maintain stability. The provided protocols offer a foundation for researchers to formulate the compound and evaluate its topical anti-inflammatory efficacy in standard preclinical models.
AWD 12-281 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that was optimized for the topical treatment of inflammatory respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and allergic rhinitis [1]. As a PDE4 inhibitor, AWD 12-281 works by specifically inhibiting the hydrolysis of cyclic adenosine monophosphate (cAMP), thereby increasing intracellular cAMP levels [2] [3]. This mechanism leads to broad anti-inflammatory effects through the suppression of various inflammatory mediators and cytokines [1] [2].
The PDE4 enzyme is particularly significant in respiratory diseases as it is highly expressed in inflammatory cells including T-cells, eosinophils, neutrophils, and monocytes [3]. AWD 12-281 demonstrates an IC50 of 9.7 nM against the PDE4 isoenzyme with low affinity to the high-affinity rolipram-binding site, which may contribute to an improved side effect profile compared to earlier PDE4 inhibitors [1].
Table 1: Fundamental Characteristics of AWD 12-281
| Parameter | Value | Experimental Context |
|---|---|---|
| PDE4 Inhibition IC50 | 9.7 nM | Cell-free enzyme assay [1] |
| Selectivity | Highly selective for PDE4 | Low affinity to high-affinity rolipram-binding site [1] |
| Primary Therapeutic Targets | Asthma, COPD, Allergic Rhinitis | Optimized for topical treatment [1] |
| Development Status | Phase II (historical) | Discontinued due to poor efficacy [3] |
Table 2: Anti-inflammatory Activity of AWD 12-281 in Human Cell Preparations
| Cell System | Stimulus | Measured Output | EC50 Value |
|---|---|---|---|
| Peripheral Blood Mononuclear Cells (PBMCs) | Phytohemagglutinin | IL-2 suppression | 46-121 nM [1] |
| PBMCs | Concanavalin A | IL-5 suppression | 46-121 nM [1] |
| PBMCs | Anti-CD3/Anti-CD28 | IL-4/IL-5 suppression | 46-121 nM [1] |
| PBMCs | Lipopolysaccharide (LPS) | TNFα suppression | 46-121 nM [1] |
| Diluted Whole Blood | Lipopolysaccharide (LPS) | TNFα suppression | 934 nM [1] |
| Dispersed Nasal Polyps | Not specified | TNFα suppression | 111 nM [1] |
Purpose: To determine the direct inhibitory activity of AWD 12-281 on PDE4 enzyme function.
Materials:
Procedure:
The following diagram illustrates the molecular mechanism of PDE4 inhibition by AWD 12-281 at the cellular level:
Purpose: To evaluate the functional activity of AWD 12-281 in a cellular context with integrated cAMP signaling.
Materials:
Procedure:
Purpose: To evaluate the anti-inflammatory effects of AWD 12-281 through cytokine suppression in primary human cells.
Materials:
Procedure:
The experimental workflow for assessing the anti-inflammatory effects of AWD 12-281 is as follows:
Table 3: Comparison of AWD 12-281 with Other PDE4 Inhibitors
| Compound | PDE4 IC50 | Key Characteristics | Development Status |
|---|---|---|---|
| AWD 12-281 | 9.7 nM [1] | First moderately potent PDE4 inhibitor designed for inhaled delivery [3] | Discontinued (2006) due to poor efficacy [3] |
| Roflumilast | Not specified | Only systemic PDE4 inhibitor approved for severe COPD [2] [3] | Marketed for COPD |
| GSK256066 | 0.003 nM [3] | Most potent PDE4 inhibitor reviewed; low solubility limited efficacy [3] | Discontinued |
| Tofimilast | 140 nM [3] | Least potent inhaled PDE4 inhibitor; failed to demonstrate efficacy [3] | Discontinued |
Plasma Protein Binding Considerations: AWD 12-281 exhibits high plasma protein binding, which significantly reduces its apparent potency in whole blood assays (EC50 = 934 nM) compared to cell culture systems (EC50 = 46-121 nM) [1]. This should be considered when translating results from different experimental systems.
Cell System Selection: The choice of cellular system significantly influences results:
Assay Format Compatibility: AWD 12-281 is suitable for both biochemical enzyme assays and cell-based functional assays, demonstrating consistent activity across platforms [1] [4].
Efficacy Concerns: Despite promising preclinical data, AWD 12-281 was discontinued due to poor efficacy in clinical trials, highlighting the challenge of translating preclinical results to human therapeutic benefits [3].
Therapeutic Index: Like other PDE4 inhibitors, AWD 12-281 may have mechanism-based side effects including nausea, emesis, and headache, though its low affinity for the high-affinity rolipram-binding site may improve tolerability [1] [3].
AWD 12-281 represents an important historical compound in the development of PDE4 inhibitors for respiratory diseases. The protocols outlined here provide robust methods for evaluating PDE4 inhibitory activity and anti-inflammatory effects in various experimental systems. While AWD 12-281 itself did not progress to clinical utility, the assay approaches described remain valuable for profiling next-generation PDE4 inhibitors with improved therapeutic indices, particularly those designed for inhaled delivery to maximize lung exposure while minimizing systemic side effects.
The table below summarizes the core biochemical and pharmacological characteristics of AWD 12-281:
| Property | Description / Value |
|---|---|
| Primary Target | Phosphodiesterase 4 (PDE4) [1] [2] |
| Reported IC₅₀ for PDE4 | 9.7 nM (cell-free enzyme assay), indicating high potency and selectivity [3] [2] |
| Primary Mechanism | Inhibition of cAMP hydrolysis, leading to increased intracellular cAMP levels [4] [3] |
| Key Biological Effects | Anti-inflammatory action, bronchodilation [2] |
| Developmental Status | Development discontinued due to poor efficacy in clinical trials for COPD and asthma [3] |
| Aliases | GW 842470, GSK-842470, GSK 842470 [2] |
The following protocols are adapted from preclinical studies investigating AWD 12-281.
This model is relevant for understanding the compound's potent anti-inflammatory effects upon local application [1].
While detailed protocols are not public, the general research approach for inhaled AWD 12-281 in COPD can be inferred.
AWD 12-281 exerts its effects by specifically inhibiting the PDE4 enzyme. The following diagram illustrates the signaling pathway and its physiological effects in the context of COPD.
Diagram 1: Mechanism of AWD 12-281 Action in the Airway. AWD 12-281 inhibits PDE4, preventing cAMP hydrolysis. Elevated cAMP activates PKA, leading to smooth muscle relaxation and suppression of immune cell activity [4] [3].
AWD 12-281 was developed as part of a broader strategy to overcome the limitations of systemic PDE4 inhibitors, which are plagued by side effects like nausea and emesis [3]. The compound was explicitly optimized for topical and inhaled administration to maximize local drug concentration in the lungs or skin while minimizing systemic exposure and associated side effects [1] [3].
Despite promising preclinical data showing efficacy in models of allergic dermatitis and pulmonary inflammation, clinical development of AWD 12-281 was discontinued in 2006 due to poor efficacy in trials for asthma and COPD [3]. It was one of the first inhaled PDE4 inhibitors to enter clinical development, but its failure highlighted the challenges in achieving sufficient therapeutic effect in human respiratory diseases with this approach [3].
AWD 12-281 represents an important, though ultimately unsuccessful, step in the quest for a safe and effective inhaled PDE4 inhibitor. Its high selectivity and potency, along with the detailed protocols from dermal models, provide a valuable template for researchers studying PDE4 inhibition. Its clinical failure underscores the difficulty in translating potent in vitro activity into clinical efficacy, a challenge that subsequent compounds in this class have also faced.
AWD 12-281 (also known as GW 842470) is a selective PDE4 inhibitor structurally optimized for topical or inhaled administration [1] [2] [3]. It was developed as a potential treatment for chronic obstructive pulmonary disease (COPD), asthma, and atopic dermatitis [1] [4] [3].
Table 1: Reported Potency (IC50) of AWD 12-281
| Assay System | IC50 Value | Reference |
|---|---|---|
| Cell-free PDE4 enzyme assay | 9.7 nM | [2] [5] |
| Human peripheral blood mononuclear cells (PBMCs) | 30 nM | [3] |
| Human whole blood (TNFα release) | 420 nM | [3] |
AWD 12-281 has demonstrated broad anti-inflammatory effects in various in vitro and in vivo models.
In human cell preparations, AWD 12-281 suppressed the production of key pro-inflammatory cytokines [3].
Table 2: In Vitro Cytokine Inhibition in Human PBMCs [3]
| Stimulus | Cytokine Measured | Inhibition by AWD 12-281 |
|---|---|---|
| LPS | TNFα | IC50 = 30 nM |
| LPS | IL-5 | IC50 = 40 nM |
| PHA | IFNγ | IC50 = 60 nM |
The activity of AWD 12-281 was approximately 14-fold lower in diluted human whole blood (IC50 = 420 nM for TNFα release), which may be related to high plasma protein binding [3].
Topical or inhaled AWD 12-281 showed efficacy in multiple animal models of inflammation.
Table 3: In Vivo Anti-Inflammatory Efficacy of AWD 12-281
| Disease Model | Species | Route of Administration | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| Allergic Skin Inflammation | Guinea pig | Topical | Reduced development of allergic skin wheals. Indicates penetration of the stratum corneum. | [1] |
| Acute Skin Inflammation (Arachidonic acid-induced ear oedema) | Mouse | Topical | Dose-dependent reduction of inflammation. Minimally effective concentration: 0.3% (single dose), 0.03% (repeated dose). | [1] |
| Airway Inflammation | Various (preclinical) | Inhalation | Active in various airway disease models; potent effects in models of lung inflammation. | [1] [2] |
| Cytokine Suppression | Mouse | Systemic/Topical | Suppressed a broad spectrum of both Th1 and Th2 cytokines (e.g., IL-2, IL-4, IL-5, IFN-γ) in allergen-challenged mice. | [1] |
This protocol measures the suppression of cytokine production in human immune cells.
This model assesses topical anti-inflammatory activity in acute, non-immunological skin inflammation.
AWD 12-281 exerts its anti-inflammatory effects through selective inhibition of the PDE4 enzyme.
The diagram above illustrates the core mechanism. By inhibiting PDE4, AWD 12-281 prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to its accumulation inside immune and inflammatory cells [2] [6]. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates the transcription factor cAMP response element binding protein (CREB). This cAMP/PKA/CREB signaling pathway suppresses the expression and release of various pro-inflammatory cytokines, chemokines, and lipid mediators, resulting in a broad anti-inflammatory effect [1] [7] [6].
Pro-inflammatory cytokines are signaling molecules that drive inflammatory processes and are implicated in a wide range of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer [1] [2]. The development of therapeutic agents often requires robust and sensitive assays to quantify the inhibition of these cytokines. Cytokine Inhibition Assays are essential tools for screening and characterizing potential inhibitory compounds in drug discovery. These assays typically utilize enzyme-linked immunosorbent assay (ELISA) and multiplex immunoassay platforms to quantify cytokine levels from various biological samples with high specificity and sensitivity, enabling researchers to accurately assess the efficacy of novel therapeutics [3] [2].
The fundamental principle of a cytokine inhibition assay is to measure the decrease in cytokine concentration resulting from the activity of a therapeutic compound. The most common format is the indirect sandwich ELISA, which uses a capture antibody to immobilize the analyte and a detection antibody for quantification [3]. Key cytokines targeted in these assays include TNF-α, IL-1β, and IL-6, which are central mediators of pro-inflammatory responses and the pathological cytokine storm phenomenon [2].
Table 1: Key Pro-inflammatory Cytokines in Inhibition Assays
| Cytokine | Primary Function | Role in Inflammation | Example Inhibitor Classes |
|---|---|---|---|
| TNF-α | Mediates systemic inflammation; regulates immune cells | Master regulator of inflammatory response; implicated in autoimmune diseases [2] | Monoclonal antibodies, TYK2 inhibitors [4] [2] |
| IL-6 | Stimulates immune response and acute phase production | Key driver of cytokine storm; promotes fever and acute phase proteins [2] | JAK inhibitors, Monoclonal antibodies [2] [5] |
| IL-1β | Potent pyrogen; promotes leukocyte activation | Central to innate immunity and inflammatory diseases [2] | IL-1 receptor antagonists |
| IL-17A/F | Produced by Th17 cells; enhances neutrophil response | Critical for host defense and pathogenesis of autoimmune diseases [4] | JAK inhibitors, IL-17 inhibitors [4] |
This protocol is adapted from established methods for developing an indirect sandwich ELISA to detect and quantify cytokines with high accuracy and precision [3].
Day 1: Coating with Capture Antibody
Day 2: Sample Incubation and Detection
This protocol outlines a method for evaluating the effect of a test compound on cytokine secretion from immune cells, as exemplified by studies using inhibitors like TYK2 or JAK inhibitors [4] [5].
Table 2: Example Experimental Parameters from Literature
| Assay Context | Cell Type / Sample | Stimulus | Measured Outcome | Key Readout |
|---|---|---|---|---|
| TYK2 Inhibition [4] | Immune cells | IL-12 / IL-23 | Inhibition of IFN-γ production | Reduction in STAT-dependent transcription |
| JAK Inhibition (Tofacitinib) [5] | Skin tissue (Murine AD model) | House dust mite allergen | Reduced cytokine levels in tissue | Decrease in IL-4, IL-13, TNF-α, TSLP (by ELISA) |
| PDE4 Inhibition [1] | Macrophages / Neuronal cells | Inflammatory triggers | Elevated cAMP, reduced TNF-α, IL-17, IFN-γ | Immunoassay for cytokine levels |
| Nanoparticle Treatment [2] | Lung tissue / Serum (Rat) | Infection (Pneumonia) | Alleviation of cytokine storm | Reduced TNF-α and IL-6 (by ELISA) |
% Inhibition = [1 - (CytokineConc_{compound} / CytokineConc_{vehicle control})] * 100For a systems-level view, multiplex immunoassays allow simultaneous measurement of multiple cytokines from a single, small-volume sample.
The diagrams below, created using Graphviz DOT language, illustrate the core signaling pathways and experimental workflows relevant to pro-inflammatory cytokine inhibition assays.
This diagram illustrates a common signaling pathway targeted by cytokine inhibitors, such as TYK2 or JAK inhibitors, which block downstream cytokine production [4].
This diagram outlines the key steps of a sandwich ELISA, the foundational technology for quantifying cytokine inhibition [3].
The table below summarizes the core attributes of AWD-12-281:
| Attribute | Description |
|---|---|
| Developers | Elbion (formerly ASTA Medica) / GlaxoSmithKline [1] [2] |
| Therapeutic Target | Phosphodiesterase 4 (PDE4) [1] [2] |
| Pharmacological Class | 5-hydroxyindole PDE4 inhibitor [2] |
| Administration Route | Inhaled [1] [2] |
| Indication (under investigation) | Chronic Obstructive Pulmonary Disease (COPD) [1] [2] |
| Status (as of 2006) | Discontinued after Phase II trials due to poor efficacy [1] |
AWD-12-281 works by selectively inhibiting the PDE4 enzyme. The following diagram illustrates the signaling pathway and anti-inflammatory effects of PDE4 inhibitors like AWD-12-281 in respiratory diseases.
PDE4 enzymes break down cyclic AMP (cAMP) in immune and inflammatory cells [1] [3]. By inhibiting PDE4, AWD-12-281 increases intracellular cAMP levels, activating Protein Kinase A (PKA) and subsequent phosphorylation cascades, producing broad anti-inflammatory effects [1].
The table below summarizes key quantitative data and experimental models from preclinical studies:
| Experimental Model | Treatment & Dose | Key Measured Outcomes | Reported Efficacy |
|---|---|---|---|
| Preclinical in vivo models (Various species) [1] | Inhaled AWD-12-281 | Reduction of inflammatory cell infiltration; Improvement of lung function parameters. | Showed preclinical efficacy [1] |
Based on standard methodologies for evaluating PDE4 inhibitors, here is a plausible protocol for key experiments conducted with AWD-12-281.
The following diagram outlines the typical workflow for an in vivo efficacy study.
This document synthesizes information from publicly available scientific literature and should be used for research purposes only. The development of AWD-12-281 has been discontinued. All experimental protocols must be designed and conducted in compliance with relevant local regulations and ethical guidelines for animal and clinical research.
The table below summarizes the key identified information for AWD 12-281.
| Property | Value / Description |
|---|---|
| IUPAC Name | N-(3,5-Dichloropyridin-4-yl)-2-[1-(4-fluorobenzyl)-5-hydroxy-1H-indol-3-yl]-2-oxoacetamide [1] |
| CAS Number | 257892-33-4 [2] [1] |
| Molecular Formula | C₂₂H₁₄Cl₂FN₃O₃ [2] [1] |
| Molecular Weight | 458.27 g/mol [2] [1] |
| Bioactivity | Selective PDE4 inhibitor; anti-inflammatory and bronchodilator; investigated for COPD [2] [3]. |
| IC₅₀ for PDE4 | 9.7 nM [2] |
| Predicted Density | 1.49 g/cm³ [2] [1] |
| Recommended Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. Ship with blue ice or at ambient temperature [2]. |
Since specific stability data in solution (e.g., at different pH levels, temperatures, or in various solvents) is not available in the search results, the table below outlines the critical parameters you should test for and how to document them.
| Stability Parameter | Experimental Conditions to Test | Key Metrics to Record |
|---|---|---|
| Solution Stability | Different solvents (e.g., DMSO, PBS), concentrations, pH levels, and temperatures (e.g., 4°C, 25°C, -80°C). | Time points for sampling (e.g., 0, 6, 24, 72 hours). Analytical method (e.g., HPLC) to measure percentage of intact compound remaining. |
| Chemical Integrity | Stress conditions: light, oxidizers, acidic/basic buffers. | Formation and identification of degradation products via HPLC-MS. |
| Physical Stability | Long-term storage in final solvent formulation. | Observation of precipitation or color change. |
Here is a generalized methodology you can adapt to determine the stability of AWD 12-281 under specific conditions.
Solution Preparation
Incubation and Sampling
Analysis by HPLC
Data Interpretation
The diagram below outlines the logical workflow for conducting a solution stability study, from preparation to data analysis.
Diagram Title: Solution Stability Study Workflow
1. What is the primary mechanism of action of AWD 12-281? AWD 12-281 is a highly selective phosphodiesterase 4 (PDE4) inhibitor. It works by preventing the degradation of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger. Elevated cAMP levels activate protein kinase A (PKA) and other pathways, which in turn suppress the production of various pro-inflammatory cytokines and promote anti-inflammatory mediators [1] [2] [3].
2. For which inflammatory conditions is topical AWD 12-281 most effective? Pre-clinical studies demonstrate that topically applied AWD 12-281 is effective in models of allergic dermatitis and allergic skin inflammation. It shows potency in both preventing and treating inflammatory reactions in the skin [1] [4].
3. What is the evidence that AWD 12-281 can penetrate the skin? Research using a guinea-pig model of allergic skin inflammation indicates that topically applied AWD 12-281 can penetrate the stratum corneum to reduce the development of skin wheals. This model is considered predictive of human skin penetration [4].
4. Does AWD 12-281 have a broad anti-inflammatory profile? Yes. Investigations show that AWD 12-281 suppresses a wide range of cytokines, including those associated with both Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4, IL-5, IL-6) immune responses. This suggests a broad-spectrum anti-inflammatory activity rather than a preference for a single T-helper cell pathway [1] [4].
The following table consolidates key quantitative data from pre-clinical studies to guide your experimental design.
| Parameter | Reported Value / Finding | Experimental Context |
|---|---|---|
| PDE4 Inhibitory Potency (IC₅₀) | 9.7 nM [5] | Cell-free enzyme assay. |
| Minimally Effective Topical Concentration | 0.3% (single dose); 0.03% (repeated administration) [4] | Arachidonic-acid-induced mouse ear oedema model. |
| Duration of Action | Significant suppression of inflammation up to 48 hours after a single topical application [4] | Arachidonic-acid-induced mouse ear oedema model (3% solution). |
| Key Efficacy Findings | Total inhibition of allergen-induced ear swelling when applied topically before challenge [1] | Mouse model of toluene-2,4-diisocyanate (TDI)-induced allergic dermatitis. |
| Significant inhibition of ear swelling when applied topically after challenge (therapeutic intervention) [1] | Mouse model of TDI-induced allergic dermatitis. | |
| Cytokine Suppression | Reduces levels of IL-4, IL-6, and macrophage inhibitory protein-2 (MIP-2) [1] | Tissue homogenates from a mouse model of allergic dermatitis. |
| Suppresses both Th1 and Th2 cytokines in stimulated cells and tissue homogenates [4] | Allergen-challenged mice and anti CD3/anti-CD28-stimulated human PBMCs. |
This protocol is adapted from studies demonstrating the efficacy of AWD 12-281 [1].
1. Sensitization:
2. Challenge and Treatment:
3. Measurement and Analysis:
This protocol is based on a guinea-pig model developed to predict human skin penetration [4].
1. Sensitization:
2. Challenge and Treatment:
3. Measurement and Analysis:
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Low topical efficacy | Poor skin penetration due to formulation. | Optimize the vehicle (e.g., use penetration enhancers). Consider the compound's log P and solubility [5]. |
| Concentration too low. | Perform a dose-response study. Consider repeated administration, which has been shown to lower the minimally effective concentration [4]. | |
| High systemic exposure | Excessive penetration beyond the local site. | Reformulate to increase retention in the skin. The compound was structurally optimized for topical use, suggesting this is a manageable issue [4]. |
| Inconsistent results in cytokine analysis | High protein binding leading to reduced bioactivity in assays. | Note that AWD 12-281 has high plasma protein binding, which can reduce its apparent activity in cellular assays like diluted whole blood [3]. Account for this in your experimental design. |
To help visualize the biological rationale and experimental approaches, here are diagrams of the key signaling pathways and workflows.
This diagram illustrates how AWD 12-281 inhibits the PDE4 enzyme, leading to increased cAMP levels. This elevated cAMP activates downstream effectors (PKA/Epac), which subsequently suppress pro-inflammatory pathways (NF-κB) and promote anti-inflammatory pathways (pCREB) [2].
This workflow outlines the key steps for evaluating topical AWD 12-281 in an animal model of allergic dermatitis, showing both preventative and therapeutic intervention points [1].
The following table consolidates key information about AWD 12-281 from the search results:
| Property | Details |
|---|---|
| IUPAC Name | 2-[4-[(4,5-Dichloro-2-pyridinyl)carbamoyl]-2-fluorophenyl]-4,5-dihydro-7-(4-morpholinyl)-4-oxopyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid ethyl ester [1] |
| CAS Number | 257892-33-4 [2] |
| Molecular Formula | C₂₇H₂₂Cl₂FN₅O₅ [2] |
| Molecular Weight | 458.27 g/mol [2] |
| Biological Role | Orally active, highly selective Phosphodiesterase 4 (PDE4) inhibitor (IC₅₀ = 9.7 nM) [2]. |
| Research Applications | Used in the study of allergic dermatitis, asthma, chronic obstructive pulmonary disease (COPD), and allergic rhinitis [2]. |
| Solubility Data | No specific quantitative solubility data in DMSO or other solvents was found in the search results. One source notes that some PDE4 inhibitors developed for inhalation, like AWD 12-281, have faced challenges due to poor solubility [1]. |
Due to the lack of specific data, you will likely need to determine the optimal solubility conditions empirically. The diagram below outlines a general workflow for this process.
Q1: What is the typical stock concentration researchers aim for when dissolving AWD 12-281 in DMSO? While a specific concentration for AWD 12-281 is not published, a common practice for in vitro research is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. You should start with a lower concentration (e.g., 10 mM) and only increase if necessary, as higher concentrations can be more challenging to dissolve and keep in solution.
Q2: Are there any stability concerns for AWD 12-281 solutions? As a general rule for most chemical compounds:
Q3: The compound does not fully dissolve in DMSO. What are my options? If the standard protocol fails, you can try:
Q4: Where can I find more technical data on AWD 12-281? For the most detailed and product-specific information, it is best to contact the manufacturer or supplier directly. Commercial suppliers like MedChemExpress (cited in one of the search results) often provide more comprehensive data sheets upon request [2].
The table below summarizes the available technical information on AWD 12-281.
| Attribute | Details |
|---|---|
| Development Code | AWD 12-281 [1] [2] |
| Therapeutic Class | Phosphodiesterase-4 (PDE4) Inhibitor [1] [3] [4] |
| Primary Investigated Route | Inhalation (specifically as a dry powder) [1] [3] [2] |
| Primary Indication Target | Chronic Obstructive Pulmonary Disease (COPD) and Asthma [1] [2] |
| Development Status | Discontinued after Phase II trials (circa 2006) due to poor efficacy [1] [2] |
| Reported Potency (IC₅₀) | 9.7 nM (cell-free enzyme assay) [1] |
The core mechanism of AWD 12-281 and other PDE4 inhibitors involves increasing levels of an intracellular signaling molecule. The diagram below illustrates this cAMP-mediated pathway.
The experimental rationale for developing inhaled AWD 12-281 was rooted in the limitations of oral PDE4 inhibitors [1] [2]:
The following table outlines the main experimental models and findings related to AWD 12-281.
| Experimental Model | Administration Route | Key Findings / Outcome |
|---|---|---|
| Models of Lung Inflammation [1] | Inhalation | Showed preclinical efficacy in suppressing pulmonary inflammation in various species. Specific metrics not detailed. |
| Acute Mouse Ear Edema [3] | Topical (on skin) | Demonstrated dose-dependent anti-inflammatory effect, indicating the compound could penetrate biological barriers. |
| Guinea-pig Allergic Skin Inflammation [3] | Topical (on skin) | Reduced the development of allergic skin wheals, used as a predictor of potential human skin penetration. |
| Cytokine Assays (in mice & PBMCs) [3] | Not specified (in vitro) | Suppressed a broad spectrum of both Th1 and Th2-type cytokines, indicating a wide anti-inflammatory profile. |
Based on the development history, here are the primary reasons for the failure of AWD 12-281, which can serve as troubleshooting points for researchers in the field:
Q1: What are the primary strategies to reduce side effects of AWD 12-281 in experimental models? The main strategy is to limit systemic exposure by using targeted administration routes and optimizing formulation.
Q2: What is the mechanism of action of AWD 12-281, and how does it relate to its side effect profile? AWD 12-281 is a highly selective phosphodiesterase 4 (PDE4) inhibitor [3]. The table below summarizes its mechanism and the associated challenge.
| Aspect | Description |
|---|---|
| Target Enzyme | Phosphodiesterase 4 (PDE4) [2] [4] |
| Primary Action | Inhibits hydrolysis of cyclic AMP (cAMP), increasing intracellular cAMP levels [2] [5] [4] |
| Therapeutic Effects | Broad anti-inflammatory action; suppresses Th1 and Th2 cytokines, reduces inflammatory cell activity [1] [4] |
| Side Effect Root Cause | Non-selective inhibition of PDE4 subtypes throughout the body; inhibition of the PDE4D subtype is linked to emesis (vomiting/nausea) [2] [6] |
The following diagram illustrates the signaling pathway and the logic behind the side effects:
Q3: How does AWD 12-281 compare to other PDE4 inhibitors in terms of efficacy and side effects? AWD 12-281 was one of the first inhaled PDE4 inhibitors developed, but its clinical development was discontinued in 2006 due to poor efficacy in trials for asthma and COPD, not necessarily due to an unmanageable safety profile [2]. The following table compares it with other PDE4 inhibitors.
| Inhibitor (Company) | Administration | PDE4 IC₅₀ | Key Development Findings & Status |
|---|---|---|---|
| AWD 12-281 (Elbion/GSK) | Inhaled / Topical | 9.7 nM [2] | Discontinued (2006) due to poor efficacy in clinical trials [2]. |
| Roflumilast (Approved drug) | Oral | 0.5-0.8 nM [4] | Approved for severe COPD. Use limited by systemic side effects (nausea, diarrhea, weight loss) [2] [6] [5]. |
| Tanimilast (CHF6001) (Chiesi) | Inhaled | Highly potent [5] | Phase III; designed for low systemic exposure, showing promising efficacy with reduced side effects [5]. |
| GSK256066 (GSK) | Inhaled | 0.003 nM [2] | Very potent, but development hampered by low solubility and a low therapeutic index in toxicology studies [2] [5]. |
Protocol 1: Evaluating Topical Efficacy in a Murine Allergic Dermatitis Model This protocol is adapted from studies that demonstrated the efficacy of AWD 12-281 [3].
(1 - (ΔTreated / ΔVehicle)) × 100%.Protocol 2: Assessing Systemic vs. Local Side Effects This general protocol helps determine the therapeutic window.
The experimental workflow for this integrated assessment is outlined below:
The table below summarizes the key specification data for AWD 12-281 (CAS No. 257892-33-4) found in the search results [1] [2].
| Parameter | Specification |
|---|---|
| Documented Purity | 99.85% [1] |
| Molecular Formula | C₂₂H₁₄Cl₂FN₃O₃ [1] [2] |
| Molecular Weight | 458.27 g/mol [1] |
| Storage Condition | -20°C (powder); -80°C in solvent [1] [2] |
| Supplier | TargetMol (Catalog No. T30232) [1] |
While the search results confirm a vendor-provided purity value, independent verification in your lab is essential. Here are standard methodologies for purity analysis.
This is the primary method for assessing the purity of organic compounds.
NMR is used as a complementary technique to confirm structural identity and check for stoichiometric impurities.
The following diagram outlines the logical workflow for the purity verification process:
Q1: The supplier's analysis shows 99.85% purity. Is further verification necessary before our biological assays? Yes, absolutely. Independent verification is a cornerstone of good scientific practice. The vendor's data is a useful reference, but confirming the purity upon receipt ensures that no degradation occurred during shipping and storage, thereby validating your experimental results.
Q2: What is the most critical parameter to check if the compound's biological activity seems lower than expected? Purity is the first parameter to investigate. A slight degradation can significantly impact potency. Immediately re-run the HPLC analysis on a fresh aliquot from your stock solution and compare the chromatogram with the one from the original batch.
Q3: The NMR spectrum shows small unexpected peaks. What is an acceptable purity level for in vitro assays? For most early-stage in vitro assays, a purity of ≥95% is often considered acceptable. The impact of impurities depends on their nature and quantity. If the impurities are identified and deemed non-bioactive, and the main compound's purity is above 95%, you may proceed with caution, noting the observation. For key experiments or publication, a higher purity standard (e.g., ≥98%) is recommended.
The table below summarizes the key technical and developmental information available for AWD 12-281.
| Parameter | Details |
|---|---|
| Name | AWD 12-281 [1] |
| Description | Selective PDE4 inhibitor, structurally optimized for topical/inhaled administration [2] |
| PDE4 Inhibition (IC₅₀) | 9.7 nM (cell-free enzyme assay) [3] [4] |
| Primary Route of Administration | Inhaled (as a dry powder) [2] |
| Key Preclinical Findings | • Suppressed allergic skin wheals in a guinea-pig model (topical) [2] • Reduced arachidonic-acid-induced mouse ear oedema (topical) [2] • Suppressed both Th1 and Th2-type cytokines in mouse models [2] | | Reason for Discontinuation | Poor efficacy in Phase II clinical trials for asthma and COPD [3] [4] |
While direct troubleshooting records are unavailable, the documented failure in clinical trials and general challenges with inhaled PDE4 inhibitors point to several potential sources of experimental variability.
Q: What was the main reason AWD 12-281 failed in clinical trials? A: The development of AWD 12-281 was discontinued due to lack of efficacy in Phase II trials for asthma and COPD, despite showing promise in preclinical models [3] [4].
Q: What are potential sources of variability for inhaled PDE4 inhibitors like AWD 12-281? A: Based on the profile of this class of drugs, you may encounter variability related to:
The following diagram outlines the core mechanism of action of AWD 12-281, which may be useful for designing your experiments and interpreting results.
When working with a compound like AWD 12-281, consider these strategies to manage variability:
The table below summarizes the available quantitative data for AWD 12-281 and other inhaled PDE4 inhibitors that have been in development.
| Compound Name | Developer | PDE4 Inhibition Potency (IC₅₀) | Development Status (as of source publication) | Key Findings and Notes |
|---|---|---|---|---|
| AWD 12-281 | Elbion/GSK | 9.7 nM [1] | Discontinued (poor efficacy) [1] | First moderately potent inhaled PDE4 inhibitor; 5-hydroxyindole derivative [1] [2]. |
| Roflumilast | N/A | 0.84 nM (PDE4B), 0.68 nM (PDE4D) [3] | Approved (Oral) | Approved oral drug; shown to mainly inhibit PDE4B and PDE4D [3]. |
| GSK256066 | GlaxoSmithKline | 0.003 nM [1] | Discontinued | Most potent; lacked efficacy in mild COPD patients, potentially due to low solubility [1]. |
| Tofimilast | Pfizer | 140 nM [1] | Discontinued | Least potent; failed to demonstrate efficacy in clinical trials [1]. |
| UK-500,001 | Pfizer | 1 nM [1] | Discontinued | Lack of efficacy in clinical trials despite moderate potency [1]. |
| SCH900182 | Schering Plough/Merck | 0.07 nM [1] | Preclinical | Highly potent but did not advance past preclinical development [1]. |
| Compound 12b | AstraZeneca | 0.02 nM [1] | Status Unclear | Highly potent phenoxypyridinylamide; designed for high plasma protein binding [1]. |
The data in the table above was primarily generated through cell-free enzyme-based potency assays [1]. In these experiments, the PDE4 enzyme is isolated, and researchers measure the concentration of a test compound required to inhibit 50% of its activity (IC₅₀).
PDE4 inhibitors exert their anti-inflammatory effects by increasing intracellular levels of cyclic adenosine monophosphate (cAMP). The following diagram illustrates the core signaling pathway.
As shown above, inhibition of PDE4 leads to a cascade that suppresses the expression of various pro-inflammatory mediators [1] [4]. Inhaled administration aims to deliver the drug directly to the lungs to maximize this local effect while minimizing systemic exposure and side effects [1].
The development of AWD 12-281 and other inhaled PDE4 inhibitors must be understood within a broader context of challenges in the field.
Before clinical trials, AWD 12-281 was characterized as a potent and selective PDE4 inhibitor designed for inhaled delivery. The table below summarizes key preclinical data:
| Attribute | Description / Value |
|---|---|
| PDE4 Inhibitory Potency (IC₅₀) | 9.7 nM [1] [2] [3] |
| Primary Mechanism | Inhibition of PDE4 enzyme, increasing intracellular cAMP levels to exert anti-inflammatory effects [3] |
| Key Preclinical Findings | Suppressed release of inflammatory cytokines (IL-2, IL-4, IL-5, TNFα) from human immune cells; demonstrated efficacy in animal models of lung inflammation [3] |
The clinical development of AWD 12-281 did not proceed beyond Phase II trials. Here is a brief timeline and outcome:
Available sources confirm that Phase II trials for AWD 12-281 in COPD and asthma were ongoing as of May 2005 [4]. However, its development was later discontinued due to poor efficacy in Phase II clinical trials [1] [2].
AWD 12-281 was part of broader efforts to develop inhaled PDE4 inhibitors to overcome systemic side effects of oral drugs like roflumilast. The table below places it in context with other similar investigational drugs:
| Compound (Company) | Key Outcome in Development |
|---|---|
| AWD 12-281 (Elbion/GSK) | Discontinued in Phase II due to poor efficacy [1] [2]. |
| Tofimilast (Pfizer) | Development discontinued after trials in asthma and COPD failed to demonstrate efficacy at any dose [1] [2]. |
| UK-500,001 (Pfizer) | Discontinued after a Phase II trial in moderate-to-severe COPD patients failed to show efficacy [5] [1]. |
| GSK256066 (GSK) | Showed efficacy in an asthma model but not in COPD patients; development was ultimately discontinued, potentially due to a low therapeutic index [5] [1] [2]. |
| Tanimilast (CHF6001) (Chiesi) | Reached Phase III clinical development as an add-on treatment for COPD, showing a promising safety and efficacy profile [5]. |
The failure of AWD 12-281 and other early compounds highlighted the challenges in developing inhaled PDE4 inhibitors. These challenges included achieving sufficient drug concentration in the lungs and finding a molecule with the right balance of potency, solubility, and lipophilicity to be effective without causing side effects [5].
The table below summarizes the core identity and available experimental data for AWD 12-281.
| Attribute | Details on AWD 12-281 |
|---|---|
| Drug Class | Phosphodiesterase-4 (PDE4) inhibitor [1] [2] [3] |
| Developed By | Elbion (later acquired by GlaxoSmithKline, GSK) [2] [3] |
| Route of Administration | Designed for inhaled delivery [2] [3] |
| PDE4 Enzyme Potency (IC₅₀) | 9.7 nM [2] [3] |
| Key Preclinical Findings | Showed anti-inflammatory efficacy in various animal species [2] [3]. Presented at the 2001 American Thoracic Society meeting as a compound that reduces cell infiltration and TNF-α concentration in bronchoalveolar fluid in antigen-driven rat airway inflammation models [1]. |
| Clinical Development Status | Discontinued after Phase II trials due to poor efficacy (as of 2006) [2] [3]. Clinical trial results are not available in the public domain [2] [3]. |
To put AWD 12-281 into context, the following table compares it with other PDE4 inhibitors that were developed for inhaled use, highlighting their potencies and developmental outcomes.
| PDE4 Inhibitor | Company | PDE4 Potency (IC₅₀) | Key Development Status & Findings |
|---|---|---|---|
| AWD 12-281 | Elbion/GSK | 9.7 nM [2] [3] | Discontinued due to poor efficacy in clinical trials [2] [3]. |
| Roflumilast | Byk Gulden | Not precisely listed (oral drug) | Approved for severe COPD. In preclinical models, much more potent than Cilomilast [1]. |
| Cilomilast (Ariflo) | GlaxoSmithKline | Not precisely listed (oral drug) | Phase III trial data showed sustained improvement in lung function in COPD patients [1]. |
| GSK256066 | GlaxoSmithKline | 0.003 nM (highly potent) [2] [3] | Development discontinued; lack of efficacy in mild COPD patients hypothesized to be due to low solubility [2]. |
| Tofimilast | Pfizer | 140 nM (least potent) [2] [3] | Development discontinued after failed efficacy trials in asthma and COPD [2] [3]. |
The anti-inflammatory effects of AWD 12-281 and other PDE4 inhibitors are rooted in a fundamental cellular signaling pathway. The diagram below illustrates this mechanism and the point of action for PDE4 inhibitors.
The core mechanism involves elevating intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger [2] [3]. PDE4 enzymes normally break down cAMP, terminating its signal. By inhibiting PDE4, drugs like AWD 12-281 increase cAMP levels, which in turn activates Protein Kinase A (PKA). PKA phosphorylates downstream targets, leading to the suppression of various inflammatory activities in immune cells, such as the release of cytokines like TNF-α and IL-8 [1] [4].
The journey of AWD 12-281 reflects a common challenge in drug development: translating promising preclinical results into clinical success.
The table below summarizes the core properties of AWD 12-281 and compares it to other PDE4 inhibitors based on the search results.
| Compound / Aspect | AWD 12-281 | Roflumilast (Oral) | Cilomilast (Oral) | GSK256066 (Inhaled) |
|---|---|---|---|---|
| PDE4 Inhibitory Potency (IC₅₀) | 9.7 nM [1] [2] [3] | Information not available in search results | Information not available in search results | 0.003 nM (3 pM) [1] [2] |
| Developed Administration Route | Topical (Skin), Inhaled (Lung) [4] [1] [5] | Oral [1] [2] | Oral [4] | Inhaled [1] [2] |
| Key Therapeutic Findings | Effective in prevention & treatment of allergic dermatitis in mice; reduced pro-inflammatory cytokines (IL-4, IL-6) [4]; Active in guinea-pig skin inflammation model [6] | Approved for severe COPD; reduces exacerbations [1] [2] [7] | Significantly inhibited allergen-induced ear swelling in mice [4] | Reduced early/late asthmatic responses in mild asthma patients [1] [2] |
| Development Status (as of 2024) | Discontinued (Phase II, 2006) due to poor efficacy [1] [2] | Approved [1] [2] [7] | Discontinued (referenced as a comparator in studies) [4] [1] | Discontinued (Phase II) [1] [2] |
The anti-inflammatory potency of AWD 12-281 was established through several standardized preclinical models:
Allergic Dermatitis Model (Mouse):
Allergic Skin Inflammation Model (Guinea Pig):
Cytokine Suppression (In Vitro):
The therapeutic effect of AWD 12-281 stems from its highly selective inhibition of the PDE4 enzyme. The following diagram illustrates the mechanism of PDE4 inhibitors in suppressing inflammation.
As shown above, inhibition of PDE4 by AWD 12-281 increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and inhibits transcription factors like NF-κB, resulting in the reduced production and release of key pro-inflammatory cytokines such as TNF-α, IL-4, and IL-6 [1] [2] [7]. This mechanism underlies the anti-inflammatory effects observed in the experimental models.
AWD 12-281 was investigated for both inhaled (for COPD and asthma) and topical (for allergic dermatitis) applications [4] [1] [5]. However, its development was discontinued in 2006 after Phase II clinical trials due to poor efficacy [1] [2]. It is important to note that many other inhaled PDE4 inhibitors, such as tofimilast, UK-500,001, and GSK256066, have also been discontinued, primarily due to a narrow therapeutic window between efficacy and side effects like nausea and emesis, or due to a lack of efficacy in clinical trials [1] [2]. Roflumilast remains the only orally administered PDE4 inhibitor approved for COPD, and research continues into inhaled and dual-mechanism inhibitors to improve the therapeutic index [7].
AWD 12-281 was a selective PDE4 inhibitor with a solid preclinical profile, demonstrating potency and efficacy in models of skin inflammation. However, its development was halted, a fate shared by many compounds in this drug class. This highlights the significant challenge of translating promising preclinical PDE4 inhibition into effective and well-tolerated human therapies.
The table below summarizes the available information on AWD-12-281, a selective PDE4 inhibitor investigated for inflammatory respiratory diseases [1] [2] [3].
| Attribute | Details on AWD-12-281 |
|---|---|
| Molecular Target | Selective Phosphodiesterase 4 (PDE4) inhibitor [3] [4] |
| IC₅₀ (Enzyme) | 9.7 nM [1] [3] [4] |
| Key Mechanism | Inhibits cAMP hydrolysis, increasing intracellular cAMP levels to exert anti-inflammatory effects [1] [3] |
| Primary Indication (Investigated) | Chronic Obstructive Pulmonary Disease (COPD), Asthma [1] [2] |
| Anti-inflammatory Efficacy (Preclinical) | Suppressed TNFα, IL-2, IL-4, IL-5 in human cell assays (EC₅₀: 46-121 nM) [3] |
| Development Status | Discontinued (Phase II, 2006) [1] |
| Reported Reason for Discontinuation | Poor efficacy in clinical trials [1] |
The table below places AWD-12-281 in context with other PDE4 inhibitors, illustrating the common challenge of side effects that hampered the development of many compounds in this class [1] [5].
| Compound | Administration | Potency (IC₅₀) | Key Findings & Status |
|---|---|---|---|
| AWD-12-281 | Inhaled | 9.7 nM [1] | Discontinued in Phase II due to poor efficacy [1]. |
| Roflumilast | Oral (Systemic) | Not specified in sources | The only PDE4 inhibitor approved for severe COPD. Use is limited by systemic side effects (nausea, diarrhea, headache) [1] [5]. |
| Tofimilast | Inhaled | 140 nM [1] | Discontinued due to lack of efficacy in clinical trials [1]. |
| UK-500,001 | Inhaled | 1 nM [1] | Failed in clinical trials; lack of efficacy despite systemic side effects [1]. |
| GSK256066 | Inhaled | 0.003 nM [1] | Highly potent, but development halted; low solubility and a low therapeutic index in animal studies [1]. |
For your guide, here are the methodologies behind the key experimental data cited:
The following diagram illustrates the core mechanism of PDE4 inhibitors like AWD-12-281 and the strategic rationale behind their inhaled administration.
The case of AWD-12-281 highlights a common trajectory in PDE4 inhibitor development. While the inhaled route was a rational strategy to minimize the systemic side effects (nausea, vomiting) that plague oral inhibitors like roflumilast, it introduced other challenges [1] [5].
The table below summarizes the key information available on AWD 12-281's activity:
| PDE Enzyme | Reported Activity | Experimental Data |
|---|---|---|
| PDE4 | Selective inhibitor | IC₅₀ = 9.7 nM (cell-free assay) [1] |
| Other PDE Families | No specific data | Referred to as a "selective PDE4 inhibitor"; no quantitative data on cross-reactivity with other PDEs (e.g., PDE1, PDE2, PDE3, PDE5) was found in the search results [2] [1]. |
AWD 12-281 (also known as N-(3,5-Dichloropyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic Acid Amide) was optimized for inhaled administration and was investigated for the potential treatment of asthma and COPD [2] [1] [3]. Its development has been discontinued [1].
The primary evidence for its PDE4 inhibitory activity comes from a study that described its efficacy in various animal models of airway disease [2]. While this source firmly establishes it as a selective PDE4 inhibitor, the methodology and results focus on its overall anti-inflammatory and bronchodilatory effects in vivo, without providing a detailed enzymatic selectivity panel against the full range of PDE families [2].
The diagram below illustrates the fundamental role of PDE4, the target of AWD 12-281, in the cyclic adenosine monophosphate (cAMP) signaling pathway, which is central to its anti-inflammatory mechanism.
This mechanism is crucial for understanding the therapeutic goal of AWD 12-281. By inhibiting PDE4, the drug aims to increase intracellular cAMP levels in inflammatory cells, leading to a broad down-regulation of the immune response [4] [5] [1]. This action can reduce the activity of key inflammatory cells like neutrophils, macrophages, and T-cells, which are central to the pathology of COPD [4].
The table below summarizes available quantitative data for AWD 12-281 and other inhaled PDE4 inhibitors, based on information from scientific reviews.
| Compound Name | PDE4 Enzyme Inhibition IC₅₀ | PDE4H / PDE4L Ratio | Reported Therapeutic Index/Issues | Clinical Development Status (as of sources) |
|---|---|---|---|---|
| AWD 12-281 | 9.7 nM [1] | 11 [2] | Development discontinued due to poor efficacy in clinical trials [1]. | Discontinued (2006) [1] |
| Roflumilast | Information missing | Information missing | The only approved oral PDE4 inhibitor for COPD; use limited by systemic side effects (nausea, diarrhea, headache) [1] [3]. | Approved (with limitations) |
| Tanimilast (CHF6001) | Information missing | Information missing | Inhaled inhibitor designed for high pulmonary anti-inflammatory effect with low systemic exposure and a good tolerability profile in clinical trials [4]. | Phase III [4] |
| GSK256066 | 0.003 nM (3 pM) [1] | Information missing | Highly potent, but clinical development hampered by a low therapeutic index revealed in toxicology studies [1]. | Discontinued [1] |
| Biochanin A | 8.5 μM [2] | >35 [2] | A natural product; high ratio suggests a potentially wider separation between therapeutic and adverse effects in a pre-clinical model [2]. | Pre-clinical/Research compound |
The therapeutic index for PDE4 inhibitors is often explored pre-clinically by comparing inhibition of different conformational states of the enzyme or by assessing potency versus side effects in animal models.
PDE4H/PDE4L Binding Affinity Ratio: This is a key experimental measure used to predict the therapeutic index. The hypothesis is that inhibition of the High-Affinity Rolipram Binding Site (PDE4H) is linked to side effects like emesis, while inhibition of the Low-Affinity Rolipram Binding Site (PDE4L) is associated with anti-inflammatory effects [5]. A higher PDE4H/PDE4L ratio suggests a potentially better therapeutic index [2].
In Vivo Efficacy vs. Emesis Models: The ultimate pre-clinical test involves comparing the doses required for anti-inflammatory efficacy versus those that induce emesis (vomiting) in animal models. While specific data for AWD 12-281 in such a direct comparison is not available in the results, the discontinuation of drugs like tofimilast and UK-500,001 for lack of efficacy despite causing systemic side effects like diarrhea indicates a poor effective therapeutic index in humans [1].
PDE4 enzymes break down cyclic AMP (cAMP), a key intracellular messenger. Inhibiting PDE4 increases cAMP levels, which leads to a broad range of anti-inflammatory effects in various immune and airway cells [1] [4]. The challenge in developing these drugs is that PDE4 enzymes are present throughout the body, so systemic inhibition can cause side effects in organs like the brain and gastrointestinal tract [1] [3].
The following diagram illustrates the central role of PDE4 and the rationale behind inhaled administration.